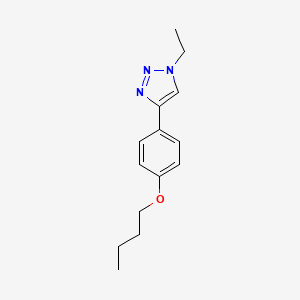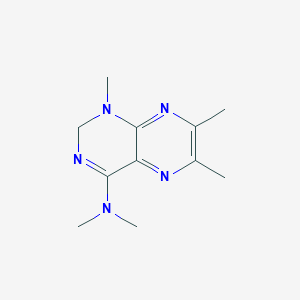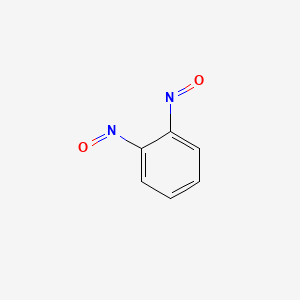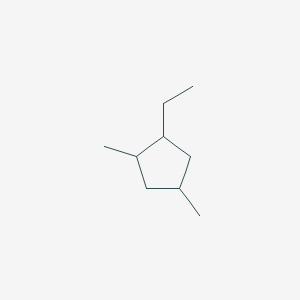
Cyclopentane, 2-ethyl-1,4-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 2-ethyl-1,4-dimethyl is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where two methyl groups and one ethyl group are substituted at the 1, 4, and 2 positions, respectively. This compound is part of the cycloalkane family, which are saturated hydrocarbons with carbon atoms arranged in a ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane derivatives, including 2-ethyl-1,4-dimethylcyclopentane, can be achieved through various methods. One common approach involves the alkylation of cyclopentane using appropriate alkyl halides in the presence of a strong base. For instance, the reaction of cyclopentane with ethyl chloride and methyl chloride in the presence of a strong base like sodium hydride can yield 2-ethyl-1,4-dimethylcyclopentane.
Industrial Production Methods
Industrial production of cyclopentane derivatives often involves catalytic hydrogenation of cyclopentadiene derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation and alkylation.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, 2-ethyl-1,4-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents like chlorine gas or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine gas (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: More saturated cyclopentane derivatives
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
Cyclopentane, 2-ethyl-1,4-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclopentane, 2-ethyl-1,4-dimethyl involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Cyclopentane, 2-ethyl-1,4-dimethyl can be compared with other cyclopentane derivatives such as:
- 1-cis-4-dimethyl-trans-2-ethylcyclopentane
- cis,cis,cis-2-Ethyl-1,4-dimethylcyclopentane
- cis,cis,trans-2-Ethyl-1,4-dimethylcyclopentane
- cis,trans,cis-2-Ethyl-1,4-dimethylcyclohexane
- cis,trans,trans-2-Ethyl-1,4-dimethylcyclopentane
These compounds share similar structural features but differ in the spatial arrangement of their substituents, leading to variations in their chemical and physical properties. The unique arrangement of substituents in this compound contributes to its distinct reactivity and applications.
Propriétés
Numéro CAS |
3726-40-7 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1-ethyl-2,4-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
VMCXXGFUCWAIIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)

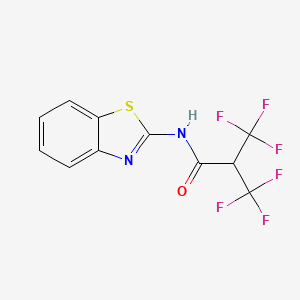

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
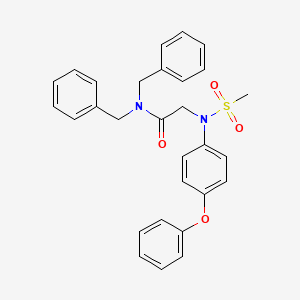
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)

![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)

